Application Summary: “(E)-icos-5-ene” or “5-Eicosene” has been detected in the secondary metabolites of Photorhabdus sp., a symbiotic bacteria associated with entomopathogenic nematodes (EPNs). These EPNs are known to be highly pathogenic to insect pests .
Methods of Application: The secondary metabolites of Photorhabdus sp. were profiled using gas chromatography coupled to high-resolution time-of-flight mass spectrometry .
Results or Outcomes: Fatty acids including 3-eicosene, (E)-; 5-eicosene, (E)-; eicosene; 9-octadecenamide; undecanoic acid were detected. These compounds have shown antimicrobial activities .
Methods of Application: The use of 1-eicosene in the production of polyethylene copolymers has been explored. It plays a role in modifying the thermal behavior and crystallinity of polyethylene.
(E)-icos-5-ene is a long-chain unsaturated hydrocarbon with the molecular formula CH. It belongs to the class of alkenes and is characterized by a double bond located at the fifth carbon atom in the chain. The compound is part of the eicosenoic acid family, which includes various fatty acids and their derivatives. (E)-icos-5-ene is noted for its trans configuration, which influences its physical and chemical properties, making it distinct from its cis counterparts.
Several methods have been developed for synthesizing (E)-icos-5-ene:
(E)-icos-5-ene has potential applications in various fields:
(E)-icos-5-ene shares structural similarities with several other compounds in the eicosenoic acid family. Below are some comparable compounds:
Compound Name | Molecular Formula | Configuration | Unique Features |
---|---|---|---|
11-Eicosenoic Acid | CHO | Cis | Found in plant oils; omega-9 fatty acid |
9-Eicosenoic Acid | CHO | Cis | Present in certain fish oils; health benefits |
Arachidonic Acid | CHO | Cis | Precursor for eicosanoids; involved in inflammation |
Uniqueness of (E)-icos-5-ene:
The trans configuration of (E)-icos-5-ene distinguishes it from its cis counterparts like 11-eicosenoic acid and 9-eicosenoic acid. This structural difference affects its physical properties, reactivity, and potentially its biological activity.
The study of (E)-icos-5-ene, a long-chain trans-alkene with the molecular formula C₂₀H₄₀, traces its origins to early investigations into hydrocarbon synthesis and reactivity. Key milestones include:
Early work focused on catalytic hydrogenation and oxidation reactions, establishing foundational methods for synthesizing and modifying (E)-icos-5-ene. Structural characterization advanced through spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which confirmed its trans configuration and molecular geometry.
(E)-Icos-5-ene occupies a niche in organic chemistry due to its unique properties and reactivity. Its significance lies in:
Property | Value | Source |
---|---|---|
Molecular formula | C₂₀H₄₀ | |
Molecular weight | 280.5 g/mol | |
Boiling point (estimated) | ~482.9°C | |
LogP (octanol/water partition coefficient) | 9.18 | |
Double bond configuration | Trans (E) |
The compound’s trans configuration enhances thermal stability and intermolecular van der Waals interactions compared to cis isomers. This property makes it valuable for industrial applications, such as polymer precursors or lubricant additives.
(E)-Icos-5-ene participates in oxidation, reduction, and substitution reactions:
These reactions align with its role as an intermediate in synthesizing fatty acids, cyclopropane derivatives, and other specialty chemicals.
Research into (E)-icos-5-ene has expanded beyond synthetic chemistry to include biological and industrial domains.
Recent studies highlight its potential as a bioactive compound, though mechanisms remain understudied.
Industry | Use Case | Rationale |
---|---|---|
Lubricants | High-temperature additives | Thermal stability and low viscosity |
Polymer Chemistry | Monomer precursor | Double bond enables cross-linking reactions |
Renewable Energy | Biofuel precursors | Long-chain hydrocarbons mimic petroleum derivatives |
Traditional methods for synthesizing (E)-icos-5-ene rely on elimination and hydrogenation reactions. Dehydrohalogenation of haloalkanes is a classical route. For example, treating 5-chloroeicosane with a strong base like potassium hydroxide in ethanol induces β-elimination, producing (E)-icos-5-ene via the E2 mechanism. This reaction follows Zaitsev’s rule, favoring the more substituted alkene [4].
Another historical method involves partial hydrogenation of alkynes. The reduction of 5-icosyne using sodium in liquid ammonia (dissolving metal reduction) yields the trans-alkene selectively. This anti-addition mechanism proceeds through a radical anion intermediate, with protonation favoring the thermodynamically stable trans-isomer [5].
Table 1: Traditional Synthesis Methods
Method | Substrate | Conditions | Yield (%) | Selectivity (E:Z) |
---|---|---|---|---|
Dehydrohalogenation | 5-Chloroeicosane | KOH, ethanol, reflux | 65–75 | 85:15 |
Dissolving Metal Reduction | 5-Icosyne | Na/NH₃(l), −78°C | 80–90 | 98:2 |
Modern approaches prioritize stereocontrol and efficiency. Transition-metal-catalyzed hydrogenation of alkynes has gained prominence. For instance, ruthenium complexes like [CpRu] catalysts enable *trans-selective hydrogenation of internal alkynes. These catalysts deliver hydrogen atoms anti to each other, directly forming (E)-alkenes without isolating intermediates [6].
Olefin metathesis offers another route. Using Grubbs catalysts, cross-metathesis between shorter alkenes (e.g., 1-pentene and 15-tetradecene) can construct the C20 skeleton with precise double-bond positioning. However, this method requires careful control to avoid stereochemical scrambling.
Table 2: Modern Catalytic Systems
Catalyst | Substrate | Temperature (°C) | E-Selectivity (%) |
---|---|---|---|
[Cp*Ru(CO)₂]₂ | 5-Icosyne | 25 | 99 |
Grubbs 2nd Generation | C5 + C15 Alkenes | 40 | 92 |
Industrial-scale synthesis prioritizes cost-effectiveness and scalability. Thermal cracking of chlorinated paraffins avoids solvent use, leveraging high temperatures (300–400°C) to induce elimination. For example, heating 5-chloroeicosane in a tubular reactor produces (E)-icos-5-ene with 70–80% conversion [4].
Catalytic partial hydrogenation using nickel or palladium on carbon is employed for alkynes. Raney nickel, under moderate hydrogen pressure (5–10 bar), converts 5-icosyne to the trans-alkene with >90% efficiency. This method balances speed and selectivity, though catalyst recycling remains a challenge [5].
Table 3: Industrial Process Parameters
Process | Throughput (kg/h) | Energy Consumption (kWh/kg) | Catalyst Lifetime (cycles) |
---|---|---|---|
Thermal Cracking | 500 | 120 | N/A |
Catalytic Hydrogenation | 300 |
The stereochemistry of (E)-icos-5-ene has been extensively studied through computational approaches to understand its three-dimensional molecular structure and configuration stability [1] . The compound adopts a trans configuration at the fifth carbon position, which significantly influences its molecular properties and behavior.
Computational studies utilizing density functional theory have revealed that the trans (E) configuration of (E)-icos-5-ene is thermodynamically more stable than its cis (Z) counterpart . This stability difference arises from reduced steric interactions between the long alkyl chains when positioned on opposite sides of the double bond. The trans configuration allows for more favorable packing arrangements and minimizes intramolecular strain.
The stereochemical assignment is based on Cahn-Ingold-Prelog priority rules, where the higher priority substituents (longer alkyl chains) are positioned on opposite sides of the double bond, defining the E (entgegen) configuration [3]. Quantum chemical calculations using methods such as B3LYP have been employed to determine the relative energies of different stereoisomers and confirm the preferred geometric arrangement [4].
Molecular orbital calculations have shown that the pi molecular orbital system in (E)-icos-5-ene exhibits characteristic energy levels consistent with its trans configuration [1]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reflect the electronic structure typical of long-chain alkenes with internal double bonds.
Comparative computational studies have been conducted to evaluate the differences between (E)-icos-5-ene and its structural analogs, including the Z-isomer, positional isomers, and the saturated analog eicosane [5]. These investigations provide insights into how stereochemistry and double bond position affect molecular properties.
The comparison between (E)-icos-5-ene and (Z)-icos-5-ene reveals significant differences in their physical properties and molecular behavior. The trans isomer exhibits a higher melting point (36.2°C) compared to the estimated melting point of the cis isomer (30-35°C), attributed to more efficient crystal packing of the linear trans structure . Both isomers share identical molecular weights (280.53 g/mol) and similar boiling points due to their equivalent molecular compositions.
Studies comparing positional isomers, such as (E)-icos-9-ene and (E)-icos-10-ene, demonstrate that the position of the double bond along the carbon chain affects molecular properties [6]. While maintaining similar overall molecular shapes, the electronic distribution and reactivity patterns vary depending on the double bond location. The 5-position in (E)-icos-5-ene represents an internal alkene with asymmetric substituents, influencing its chemical behavior compared to more centrally located double bonds.
The structural comparison with eicosane (the fully saturated analog) highlights the impact of unsaturation on molecular properties [7]. The saturated eicosane has a lower boiling point (343.0°C) compared to the alkene analogs (~480°C), demonstrating how the double bond affects intermolecular interactions and volatility. The LogP values also differ significantly, with eicosane showing higher lipophilicity (10.4) compared to the alkene isomers (9.18) [8].
Advanced computational modeling approaches have been employed to study the molecular behavior of (E)-icos-5-ene, including conformational analysis, molecular dynamics simulations, and thermodynamic property predictions [9] [10]. These studies provide comprehensive understanding of the compound's behavior under various conditions.
Conformational analysis using density functional theory methods has revealed that (E)-icos-5-ene adopts multiple conformational states due to rotation around single bonds in the alkyl chains [9]. The trans configuration at the double bond constrains the overall molecular geometry, but the long alkyl chains retain significant flexibility. Energy calculations indicate that extended conformations are generally preferred over more compact arrangements due to reduced intramolecular interactions [10].
Molecular dynamics simulations have been conducted to examine the dynamic behavior of (E)-icos-5-ene in different phases and environments [7]. These simulations reveal that the compound exhibits typical long-chain hydrocarbon behavior with considerable conformational flexibility. The presence of the double bond introduces some rigidity in the molecular structure, affecting the overall chain dynamics compared to fully saturated analogs.
Thermodynamic property predictions using computational methods have provided estimates for various physical properties of (E)-icos-5-ene [9]. The calculated enthalpies of formation, heat capacities, and other thermodynamic parameters show good agreement with experimental observations where available. These computational predictions are particularly valuable for properties that are difficult to measure experimentally.
Force field parameterization studies have been conducted to develop accurate molecular mechanics models for (E)-icos-5-ene [10]. The General Amber Force Field (GAFF) and other force fields have been evaluated for their ability to reproduce the structural and dynamic properties of long-chain alkenes. These models are essential for large-scale molecular simulations and materials modeling applications.
Comprehensive quantum chemical investigations have been performed on (E)-icos-5-ene to understand its electronic structure, bonding characteristics, and spectroscopic properties [11] [12]. These studies employ various levels of theory to provide detailed insights into the molecular electronic structure.
Density functional theory calculations using functionals such as B3LYP, M06-2X, and r²SCAN have been employed to optimize the molecular geometry and calculate electronic properties [11]. The choice of functional significantly affects the accuracy of computed properties, particularly for long-chain hydrocarbons where dispersion interactions are important. Advanced functionals with dispersion corrections have shown improved performance in describing the electronic structure of (E)-icos-5-ene.
Molecular orbital analysis reveals the characteristic electronic structure of (E)-icos-5-ene, with the pi molecular orbital system localized at the C5-C6 double bond [13]. The HOMO corresponds to the pi bonding orbital, while the LUMO represents the pi* antibonding orbital. The energy gap between these frontier orbitals determines the compound's electronic excitation properties and reactivity toward electrophilic and nucleophilic attacks.
Natural bond orbital (NBO) analysis has been conducted to examine the bonding characteristics and electron density distribution in (E)-icos-5-ene [12]. This analysis provides insights into the hybridization states, bond orders, and charge distributions throughout the molecule. The results show typical sp² hybridization at the double bond carbons and sp³ hybridization for the saturated carbon atoms.
Vibrational frequency calculations have been performed to predict the infrared and Raman spectra of (E)-icos-5-ene [14]. The computed vibrational modes include characteristic C=C stretching frequencies, C-H stretching and bending modes, and various skeletal vibrations. These calculations are valuable for spectroscopic identification and structural confirmation of the compound.
Time-dependent density functional theory (TD-DFT) calculations have been employed to study the electronic excitation properties of (E)-icos-5-ene [15]. The computed electronic transitions and oscillator strengths provide information about the compound's UV-visible absorption properties. The lowest energy transition corresponds to the pi→pi* excitation characteristic of alkenes, occurring in the ultraviolet region.